molecular formula C19H15Cl3O4 B13007595 Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

Cat. No.: B13007595
M. Wt: 413.7 g/mol
InChI Key: MBIYNEVBYJEMKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves several steps. One common method includes the reaction of 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoic acid with propargyl alcohol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fluidized bed granulation and high-speed mixing are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable for specialized applications in various fields .

Properties

Molecular Formula

C19H15Cl3O4

Molecular Weight

413.7 g/mol

IUPAC Name

prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate

InChI

InChI=1S/C19H15Cl3O4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h1,5-6,8-10H,4,7,11H2,2H3

InChI Key

MBIYNEVBYJEMKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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